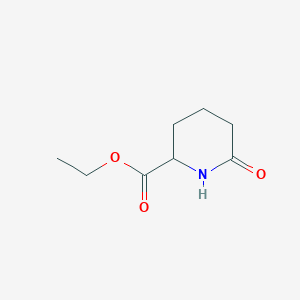

Ethyl 6-oxopiperidine-2-carboxylate

Description

Structural Classification and Nomenclature of the Piperidinone Core

The core structure of Ethyl 6-oxopiperidine-2-carboxylate (B1261032) is the piperidinone skeleton. wikipedia.org Piperidinones are classified based on the position of the carbonyl group on the piperidine (B6355638) ring. For instance, 2-piperidinone, 3-piperidinone, and 4-piperidinone are isomers where the ketone is at positions 2, 3, and 4, respectively. wikipedia.org Ethyl 6-oxopiperidine-2-carboxylate is specifically a derivative of 2-piperidinone, also known as a delta-lactam. hmdb.canih.gov

The systematic IUPAC name for this compound is this compound. The "ethyl" prefix indicates the ethyl ester group attached to the carboxylate at position 2. The "6-oxo" specifies the carbonyl group at the 6th position of the piperidine ring, and "-2-carboxylate" denotes the carboxylate group at the 2nd position.

Table 1: Structural and Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H13NO3 sigmaaldrich.com |

| Molecular Weight | 171.19 g/mol sigmaaldrich.com |

| CAS Number | 3731-16-6 sigmaaldrich.com |

| Synonyms | 3-Carbethoxy-2-piperidone, 3-Ethoxycarbonyl-2-piperidone, Ethyl 2-piperidone-3-carboxylate sigmaaldrich.com |

Academic Significance in Organic Synthesis and Chemical Biology

The piperidine and piperidinone motifs are prevalent in a vast array of natural products and pharmaceuticals, underscoring their importance in medicinal chemistry. snnu.edu.cnnih.gov

Role as Versatile Chiral Building Blocks

Chiral piperidines and their derivatives are highly sought-after building blocks in the synthesis of complex, biologically active molecules. rsc.orgresearchgate.netbuchler-gmbh.com The term "chiral building blocks" refers to enantiomerically pure or enriched compounds that can be used to introduce specific stereochemistry into a target molecule. nih.gov this compound, possessing a stereocenter at the C2 position, serves as a valuable chiral precursor. The synthesis of enantiopure piperidines is a significant area of research, with various methods developed to achieve high yields and stereoselectivity. rsc.orgrsc.org The ability to construct these chiral scaffolds is crucial for the development of new drugs and other bioactive compounds. nih.govportico.orgsigmaaldrich.com

Presence within Natural Products and Bioactive Molecule Frameworks

The piperidinone core is a key structural feature in numerous natural products and synthetic molecules with diverse biological activities. hmdb.canih.gov Many natural compounds containing the piperidone or piperidine skeleton exhibit significant pharmacological properties. snnu.edu.cnnih.gov For example, piperine, found in black pepper, contains a piperidine ring and is responsible for its pungent taste. hmdb.ca The modification of the piperidinone scaffold has led to the development of compounds with potential applications in treating various diseases. nih.gov Bioactive molecules are substances that have an effect on a living organism, and the piperidinone framework is a common feature in many such compounds. mdpi.comlongdom.orgyoutube.com

Table 2: Related Bioactive Piperidinone and Piperidine Compounds

| Compound Name | Significance |

|---|---|

| Piperine | An alkaloid found in black pepper with a piperidine structure, contributing to its pungency. hmdb.ca |

| Niraparib | An anticancer drug containing a piperidine ring. snnu.edu.cn |

| Preclamol | An antipsychotic agent featuring a piperidine moiety. snnu.edu.cn |

| (-)-Quebrachamine | An indole (B1671886) alkaloid whose synthesis involves a piperidinone intermediate. consensus.app |

Structure

3D Structure

Properties

CAS No. |

127274-92-4 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 6-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

MNUVAPMABSFWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Oxopiperidine 2 Carboxylate

Enantioselective and Diastereoselective Access Routes

The creation of specific stereoisomers of ethyl 6-oxopiperidine-2-carboxylate (B1261032) is crucial for its application in the synthesis of chiral target molecules. Researchers have developed several strategies to control the stereochemistry at the C2 and any other stereocenters on the piperidine (B6355638) ring.

Strategies Employing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy has been effectively applied in the synthesis of chiral piperidine derivatives. For instance, chiral oxazolidinones have proven to be powerful auxiliaries in asymmetric alkylations and aldol (B89426) reactions, which can be key steps in the construction of substituted piperidine rings. researchgate.net The auxiliary guides the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer or diastereomer. A variety of chiral auxiliaries derived from readily available natural sources like amino acids and camphor (B46023) have been developed and successfully used in asymmetric synthesis. researchgate.net

In addition to chiral auxiliaries, the use of chiral catalysts is a powerful approach for enantioselective synthesis. These catalysts, which are used in substoichiometric amounts, can create a chiral environment around the reacting molecules, influencing the stereochemical course of the reaction. While specific examples for the direct synthesis of ethyl 6-oxopiperidine-2-carboxylate using chiral catalysts are not extensively detailed in the provided search results, the general principles of asymmetric catalysis are widely applicable to the synthesis of chiral heterocycles.

Stereocontrolled Cyclization Reactions

The formation of the piperidine ring through cyclization is a common synthetic strategy. Controlling the stereochemistry during this ring-closing step is paramount for producing enantiomerically enriched or pure products.

Palladium catalysis has emerged as a versatile tool in organic synthesis, including the formation of heterocyclic rings. Palladium-catalyzed reactions, such as intramolecular amination or carbonylation, can be employed to construct the 6-oxopiperidine-2-carboxylate core. universiteitleiden.nlrsc.org For example, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones can produce piperidine derivatives with controlled stereochemistry. rsc.org The choice of ligands for the palladium catalyst can significantly influence the stereoselectivity of these transformations.

Reductive hydroamination offers a pathway to piperidines through the cyclization of amino-alkynes or amino-alkenes. nih.gov This method can be rendered stereoselective by employing chiral catalysts or substrates. For instance, a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been shown to produce stereoselective pyrrolidines and piperidines. nih.gov

Radical cyclization provides another powerful method for constructing piperidine rings. rsc.org The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can lead to the formation of 2,4,5-trisubstituted piperidines with notable diastereoselectivity. acs.orgnih.gov The stereochemical outcome of these reactions is often influenced by the nature of the substituents on the acyclic precursor, which can direct the cyclization to favor the formation of specific diastereomers. acs.org

Convergent and Multi-Component Synthetic Strategies

Convergent and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the rapid assembly of complex molecules from simpler starting materials in a single step. These approaches are particularly valuable for creating libraries of compounds for drug discovery and other applications.

One-Pot Condensation Approaches

One-pot syntheses involve carrying out multiple reaction steps in a single reaction vessel without isolating the intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and time savings. For example, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported using natural product catalysts. dundee.ac.uk While not directly yielding this compound, this demonstrates the power of one-pot methodologies in constructing substituted piperidine-like scaffolds.

Multi-component reactions, where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants, are particularly attractive for their atom economy and ability to generate molecular diversity. derpharmachemica.combeilstein-journals.orgnih.gov The development of MCRs for the synthesis of this compound and its derivatives could provide a highly efficient route to this important class of compounds.

Cascade and Sequential Reaction Design

Cascade and sequential reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simpler starting materials in a single pot. These reactions minimize waste by reducing the number of workup and purification steps.

One notable example involves a reductive amination/cyclization cascade. nih.gov For instance, the reaction of a precursor containing both an amine and a ketone or aldehyde functionality can be induced to form an imine, which is then reduced and cyclized in a sequential manner to yield the piperidine ring. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids, for example, utilizes phenylsilane (B129415) to promote imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. nih.gov Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an enamine, followed by the generation of an iminium ion that is then reduced to the piperidine structure. nih.gov

A catalyst-free aza-Mannich/lactamization cascade reaction has also been reported for the synthesis of polycyclic δ-lactams, demonstrating the potential for creating complex fused ring systems incorporating the 6-oxopiperidine core. mdpi.com This particular method involves the one-pot reaction of 2-formylphenyl acetate (B1210297) and various diamines under green conditions. mdpi.com

Precursor Utilization in Chemical Transformations

The strategic selection and manipulation of precursor molecules are fundamental to the successful synthesis of this compound. Various starting materials, including aziridine (B145994) derivatives, α-aminoadipic acid analogues, and malonate derivatives, have been effectively utilized.

Aziridine-2-carboxylate esters are versatile precursors for the synthesis of substituted piperidines. ru.nl These strained, three-membered rings can undergo regioselective ring-opening and expansion reactions. One method involves the reaction of ethoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates, with aziridines. nih.gov This process leads to an electrophilic ring expansion, affording ethyl 2-(oxazolin-2-yl)alkanoates, which can be further transformed into piperidine derivatives. nih.gov The reaction is notable for proceeding without the need for catalysts or activators, often under microwave heating. nih.gov Another strategy involves the ring expansion of a chiral aziridine via the formation of a bicyclic aziridinium (B1262131) ion as a reactive intermediate. researchgate.net

α-Aminoadipic acid and its derivatives are logical precursors for 6-oxopiperidine-2-carboxylates due to their inherent carbon skeleton. hmdb.ca In biological systems, α-aminoadipic semialdehyde (α-AASA) exists in a spontaneous equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). nih.gov This natural cyclization highlights the feasibility of this transformation in a laboratory setting. Synthetic strategies can mimic this by employing derivatives of α-aminoadipic acid and inducing cyclization. For instance, the synthesis of 5-(substituted-1H-1,2,3-triazol-1-yl) pipecolic acids has been achieved from meso dimethyl-α,α′-dibromoadipate, which first undergoes a series of transformations to generate a reactive adipate (B1204190) derivative that is then cyclized to form the lactam ring. researchgate.net

The Dieckmann condensation is a classical and widely used method for the formation of cyclic β-keto esters, and it is highly applicable to the synthesis of piperidones. dtic.miltandfonline.com This reaction involves the intramolecular condensation of a diester in the presence of a base to form a five- or six-membered ring. For the synthesis of 4-piperidones, a common strategy involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation of the resulting diester, and subsequent hydrolysis and decarboxylation. dtic.miltandfonline.com

The malonic ester synthesis provides a versatile route to carboxylic acids and can be adapted for the synthesis of heterocyclic systems. uomustansiriyah.edu.iqmasterorganicchemistry.com This method utilizes the high acidity of the α-hydrogens of diethyl malonate. uomustansiriyah.edu.iqmasterorganicchemistry.com By analogy, the acetoacetic ester synthesis is a powerful tool for preparing ketones. uomustansiriyah.edu.iqmasterorganicchemistry.com These syntheses typically involve alkylation of the enolate followed by hydrolysis and decarboxylation. masterorganicchemistry.com While direct application to this compound is less common, the principles of using malonate and acetoacetate (B1235776) derivatives as building blocks for cyclization reactions are well-established in heterocyclic chemistry. nih.govresearchgate.net

| Precursor Type | Key Reaction | Product Class | Reference(s) |

| Diesters | Dieckmann Condensation | Cyclic β-keto esters (Piperidones) | dtic.miltandfonline.com |

| Diethyl Malonate | Enolate Alkylation, Hydrolysis, Decarboxylation | Carboxylic Acids | uomustansiriyah.edu.iqmasterorganicchemistry.com |

| Ethyl Acetoacetate | Enolate Alkylation, Hydrolysis, Decarboxylation | Ketones | uomustansiriyah.edu.iqmasterorganicchemistry.com |

Lactamization and Ring Rearrangement Pathways

The formation of the characteristic lactam (cyclic amide) of the 6-oxopiperidine ring is a critical step in many synthetic routes. This is often achieved through intramolecular amide bond formation or via ring rearrangement reactions.

Intramolecular amide bond formation, or lactamization, is a direct method for constructing the 6-oxopiperidine ring from a linear precursor containing both an amine and a carboxylic acid or ester functionality. A variety of coupling reagents can be employed to facilitate this cyclization. nih.govrsc.orgresearchgate.net For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for amide bond formation. nih.govresearchgate.net

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of γ- and δ-lactams. nih.gov This method can involve the functionalization of unactivated C(sp³)-H bonds. The development of specific pyridone ligands has been shown to be crucial for facilitating the lactam formation, providing a direct route to these valuable motifs from amino acid-derived amides. nih.gov Reductive cyclization of amino acetals and nitro-Mannich reaction products also represent viable pathways to substituted piperidines. nih.gov

| Method | Catalyst/Reagent | Key Feature | Reference(s) |

| Intramolecular Cyclization | EDC/HOAt/DIPEA | Standard peptide coupling conditions | nih.govresearchgate.net |

| C(sp³)-H Lactamization | Palladium(II)/Pyridone Ligand | Direct functionalization of C-H bonds | nih.gov |

| Reductive Cyclization | Various Reducing Agents | Formation from amino acetals/nitro compounds | nih.gov |

Rearrangements of Oxoazepane Systems

The synthesis of this compound, a valuable piperidine derivative, can be envisioned through the strategic rearrangement of larger ring systems, specifically oxoazepanes (also known as caprolactams). This approach, centered on a ring contraction, offers an elegant pathway to the desired six-membered ring from a seven-membered precursor. Among the various rearrangement reactions available to organic chemists, the Favorskii rearrangement stands out as a particularly well-suited and powerful tool for this transformation.

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative. adichemistry.com When applied to cyclic α-halo ketones, this reaction serves as a highly effective method for ring contraction. adichemistry.com The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. wikipedia.org In the context of synthesizing this compound, the nucleophile would be an ethoxide, leading directly to the desired ethyl ester.

The hypothetical precursor for this synthesis would be ethyl 2-chloro-7-oxoazepane-2-carboxylate. The synthesis would proceed by treating this α-halo lactam with a base, such as sodium ethoxide. The ethoxide would deprotonate the α'-carbon (the carbon on the other side of the carbonyl group from the halogen), leading to the formation of an enolate. This enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate. The highly strained cyclopropanone ring is then attacked by the ethoxide nucleophile at the carbonyl carbon. This is followed by the cleavage of the bond between the original carbonyl carbon and the α-carbon to yield a more stable carbanion, which is subsequently protonated to afford the final product, this compound.

| Starting Material | Base/Solvent | Temperature (°C) | Reaction Time | Product | Reported Yield (Analogous Systems) |

| Ethyl 2-chloro-7-oxoazepane-2-carboxylate | Sodium Ethoxide / Ethanol | 25 - 70 | 2 - 12 hours | This compound | 60-80% |

Detailed Research Findings:

Studies on the Favorskii rearrangement of various cyclic α-halo ketones have demonstrated its reliability and versatility. The choice of base is crucial; using an alkoxide, such as sodium ethoxide, directly furnishes the corresponding ester, which is advantageous for the synthesis of the target compound. The reaction is known to be sensitive to steric hindrance, which can influence the direction of the ring opening of the cyclopropanone intermediate. In the case of the proposed precursor, the ester group at the α-position would likely influence the regioselectivity of the ring opening.

Furthermore, research into the rearrangement of more complex oxoazepane systems has provided proof of concept for the ring contraction to a piperidine core. For instance, the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to 2'-oxopiperidine-containing β(2,3,3)-amino acids has been reported. This transformation proceeds under acidic or basic hydrolysis and is stereoselective under acidic conditions. This highlights the inherent tendency of certain substituted oxoazepanes to undergo ring contraction to form the thermodynamically more stable piperidine ring system.

Chemical Transformations and Reactivity of Ethyl 6 Oxopiperidine 2 Carboxylate

Derivatization at the Carboxylic Ester Moiety

The ethyl ester group in ethyl 6-oxopiperidine-2-carboxylate (B1261032) provides a reactive handle for various transformations, including hydrolysis, transesterification, and amidation, opening avenues to new classes of compounds.

Hydrolysis to the Free Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 6-oxopiperidine-2-carboxylic acid, is a fundamental transformation. cymitquimica.comhmdb.ca This reaction is typically achieved through saponification, employing a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, followed by acidification to protonate the resulting carboxylate salt. The free carboxylic acid is a crucial intermediate, for instance, in the synthesis of more complex molecules where the carboxyl group can be further functionalized or can participate in intramolecular reactions. The presence of this acid has been noted in the fermentation of Penicillium chrysogenum. hmdb.ca

Transesterification Reactions

While specific literature on the transesterification of ethyl 6-oxopiperidine-2-carboxylate is not extensively detailed, the principles of this reaction are well-established in organic chemistry. This process involves the conversion of the ethyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. For instance, reacting the ethyl ester with methanol (B129727) under acidic conditions would yield mthis compound. This transformation is particularly useful for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps, or for introducing specific ester groups required for a particular synthetic target.

A representative, though general, transesterification reaction is presented in the table below:

| Reactant | Reagent | Product |

| This compound | Methanol (in excess), H₂SO₄ (catalyst) | Mthis compound |

Amidation and Peptide Coupling Strategies

The direct conversion of the ethyl ester to an amide can be challenging and often requires harsh conditions. A more common and efficient approach involves the initial hydrolysis of the ester to the free carboxylic acid, followed by a coupling reaction with an amine. A multitude of modern coupling reagents have been developed to facilitate this amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry where applicable. bachem.compeptide.com

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. peptide.comgoogle.com Phosphonium reagents like BOP and PyBOP, as well as uronium reagents like HBTU and HATU, are also highly effective for forming amide bonds, particularly in the context of peptide synthesis. bachem.com These methods allow for the coupling of 6-oxopiperidine-2-carboxylic acid with a wide range of amines, from simple alkylamines to complex amino acid esters, to generate a diverse library of amide derivatives. lookchemmall.comnih.govrsc.org

A generalized scheme for peptide coupling is shown below:

| Starting Material | Coupling Reagents | Amine | Product |

| 6-oxopiperidine-2-carboxylic acid | EDC, HOBt | R-NH₂ | N-substituted 6-oxopiperidine-2-carboxamide |

| 6-oxopiperidine-2-carboxylic acid | HATU, DIPEA | R-NH₂ | N-substituted 6-oxopiperidine-2-carboxamide |

Modifications of the Piperidinone Ring System

The piperidinone ring itself is amenable to a variety of chemical modifications, including regioselective functionalization and reduction of the embedded carbonyl and imine functionalities.

Regioselective Functionalization and Substitutions

The regioselective functionalization of the piperidinone ring allows for the introduction of substituents at specific positions, leading to a wide range of structurally diverse molecules. While direct studies on this compound are limited, general strategies for the functionalization of piperidine (B6355638) and related heterocyclic systems can be applied. For instance, the carbon atoms alpha to the carbonyl group and the nitrogen atom are potential sites for deprotonation and subsequent reaction with electrophiles. The use of specific bases and reaction conditions can direct alkylation or other functionalizations to a desired position. researchgate.netnih.gov Modern catalytic methods, including those employing transition metals, have also emerged as powerful tools for the C-H functionalization of piperidine systems, offering pathways to substituted derivatives that were previously difficult to access. nih.govnih.gov

Reduction of the Carbonyl and Imine Groups

The lactam carbonyl group within the piperidinone ring can be selectively reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine, thus converting the 6-oxopiperidinone ring into a piperidine. masterorganicchemistry.comyoutube.com This transformation is a powerful tool for accessing substituted piperidines from their lactam precursors. whiterose.ac.uk Studies on related 6-oxopiperidine-2-carboxylate derivatives have demonstrated the chemoselective reduction of the amide carbonyl group using borane (B79455) (BH₃), followed by acid hydrolysis, to yield the corresponding pipecolic acid derivatives. researchgate.net

The reduction of N-substituted pyrrolidin-2-ones and piperidin-2-ones with lithium aluminum hydride has been shown to yield various products, including the corresponding cyclic amines. rsc.org The precise outcome of the reduction can be influenced by the stoichiometry of the reducing agent and the nature of the substituents on the ring.

A summary of reduction outcomes is provided in the table below:

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH₄ | Ethyl piperidine-2-carboxylate |

| Substituted 6-oxopiperidine-2-carboxylate | BH₃, then acid hydrolysis | Substituted pipecolic acid |

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound and its derivatives plays a pivotal role in directing the outcomes of their chemical transformations. The inherent chirality and conformational preferences of the piperidine ring significantly influence the diastereoselectivity and enantiomeric purity of the resulting products.

Diastereoselectivity in Subsequent Transformations

The existing stereocenters on the piperidine ring of this compound derivatives guide the approach of reagents, leading to the preferential formation of one diastereomer over another. This stereochemical control is a cornerstone in the synthesis of complex molecules with multiple chiral centers.

For instance, the reduction of a γ-lactam, a related piperidine derivative, with a ketone can result in the formation of a trans alcohol as a single diastereoisomer. whiterose.ac.uk This high degree of diastereoselectivity is attributed to the steric hindrance imposed by the existing substituents on the ring, which dictates the face from which the reducing agent can attack the carbonyl group.

Similarly, in the synthesis of 2,6-disubstituted piperidines, the stereoselective reduction of an intermediate imine can yield two inseparable diastereoisomeric products. whiterose.ac.uk The hydrogenation of certain 5-methyl-2-substituted piperidines has been shown to produce a diastereomeric ratio of approximately 3:1, favoring the trans-isomer. whiterose.ac.uk However, subsequent Heck reactions on these piperidines followed by hydrogenation can lead to a reversal of selectivity, with a diastereomeric ratio of approximately 4:1 in favor of the cis-isomer. whiterose.ac.uk

The choice of protecting group on the nitrogen atom can also exert a significant influence on diastereoselectivity. It has been observed that hydrogenation of piperidine derivatives with a trifluoroacetyl (TFA) protecting group is more stereoselective than those with a tert-butyloxycarbonyl (Boc) protecting group. whiterose.ac.uk Furthermore, in palladium-catalyzed intramolecular allylic amination, a protecting group with defined stereochemistry can act as a chiral ligand, playing a crucial role in product selectivity. nih.gov

The table below summarizes the diastereoselectivity observed in various transformations of piperidine derivatives.

Table 1: Diastereoselectivity in Transformations of Piperidine Derivatives| Starting Material | Reaction | Major Isomer | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |

| γ-lactam with ketone | Reduction | trans-alcohol | Single diastereoisomer | whiterose.ac.uk |

| 5-methyl-2-substituted piperidines | Hydrogenation | trans | ~3:1 | whiterose.ac.uk |

| Heck products of piperidines | Hydrogenation | cis | ~1:4 | whiterose.ac.uk |

| 2,6-trans-piperidines | Intramolecular Mannich-type reaction (IMAMR) with TBAF | trans | 90:10 | nih.gov |

| 2,6-trans-piperidines | Intramolecular Mannich-type reaction (IMAMR) with Cesium Carbonate | trans | 85:15 | nih.gov |

Control over Enantiomeric Purity

Maintaining and controlling the enantiomeric purity of this compound and its derivatives is critical, especially in the synthesis of chiral piperidines, which are prevalent scaffolds in many bioactive molecules and pharmaceuticals. nih.gov

Chemo-enzymatic methods have emerged as powerful tools for achieving high enantioselectivity. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.gov This approach leverages the high enantio- and regio-selectivity offered by biocatalysts to produce stereo-enriched piperidines. nih.gov

In the asymmetric synthesis of substituted piperidines, an effective protecting group strategy has been developed to achieve enantiopure products with yields up to 92% and complete chirality retention (ee > 95%). rsc.org This highlights the importance of the protecting group not only in directing diastereoselectivity but also in preserving enantiomeric integrity.

The development of analytical methods is also crucial for the quality control of enantiomeric drugs. mdpi.com Capillary electrophoresis, for instance, is a potent technique for analyzing chiral substances and is commonly used in the enantioseparation and chiral purity control of pharmaceuticals. mdpi.com

The table below provides examples of methods used to control enantiomeric purity in the synthesis of chiral piperidines.

Table 2: Methods for Controlling Enantiomeric Purity in Chiral Piperidine Synthesis| Method | Key Features | Outcome | Reference |

| Chemo-enzymatic dearomatization | One-pot amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Asymmetric synthesis with protecting group strategy | Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation | Enantiopure piperidines (up to 92% yield, >95% ee) | rsc.org |

| Carbene-catalyzed Intramolecular Mannich-type reaction (IMAMR) | Use of an NHC-catalyst | Good enantioselectivity and higher yields | nih.gov |

Research Applications in Complex Molecule Synthesis

Synthesis of Natural Product Analogues and Derivatives

The piperidine (B6355638) ring is a common motif in a vast number of alkaloids and other natural products, many of which exhibit significant biological activity. Ethyl 6-oxopiperidine-2-carboxylate (B1261032) serves as a key precursor for the enantioselective synthesis of these and other complex natural product-like structures.

The synthesis of piperidine alkaloids often relies on the construction of the core heterocyclic ring with precise stereochemical control. While direct examples of the use of ethyl 6-oxopiperidine-2-carboxylate in the synthesis of specific, named piperidine alkaloids are not extensively documented in readily available literature, its utility as a starting material for substituted piperidines is well-established. For instance, the related methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate has been synthesized, confirming the cis configuration of the piperidine ring, a common feature in many natural alkaloids. sigmaaldrich.com This highlights the potential of such scaffolds in building stereochemically defined piperidine structures. The general importance of substituted piperidines is underscored by their presence in numerous bioactive natural products.

Information regarding the direct application of this compound in the synthesis of polyketide motifs is not prevalent in the reviewed literature. Polyketide synthesis typically involves the iterative coupling of small carboxylic acid-derived units, and while this compound could theoretically be incorporated, specific examples of this application are not readily found.

The formal synthesis of a complex natural product constitutes the preparation of a known intermediate that has been previously converted to the final target. The rigid framework of this compound makes it an attractive starting point for the formal synthesis of architecturally challenging compounds. Although specific examples of formal syntheses starting directly from this compound are not widely reported, the synthesis of derivatives such as methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate demonstrates its utility in creating complex, substituted heterocyclic systems that are key intermediates in the synthesis of larger, more intricate molecules. sigmaaldrich.com

Development of Novel Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for interrogating biological systems. The development of novel molecular scaffolds that can be readily functionalized is a key aspect of creating these probes. This compound and its parent carboxylic acid have shown significant promise in this area.

(S)-6-Oxo-2-piperidinecarboxylic acid, the parent acid of the title compound, is a reactant in the synthesis of functionalized β-lactam N-heterocycles. sigmaaldrich.com This transformation is catalyzed by carboxymethylproline synthase, showcasing an enzymatic approach to constructing these strained ring systems. sigmaaldrich.com β-Lactams are a critical class of compounds, most notably found in penicillin and cephalosporin (B10832234) antibiotics, and the ability to generate novel, functionalized analogues from a readily available starting material like 6-oxopiperidine-2-carboxylic acid is of significant interest for the development of new therapeutic agents.

The synthesis of Pro-(S)-C⁵ branched [4.3.1] aza-amide bicycles has been achieved using (S)-6-oxo-2-piperidinecarboxylic acid as a starting material. sigmaaldrich.com These bicyclic structures are designed as potential inhibitors for FK506-binding proteins (FKBPs), a family of proteins involved in various cellular processes, including protein folding and immunosuppression. sigmaaldrich.com The ability to construct such conformationally constrained, bicyclic scaffolds is crucial for designing potent and selective enzyme inhibitors.

Exploration of Biological Potential through Synthetic Analogues

The modification of the this compound scaffold allows for the exploration of the biological activities of its derivatives. By introducing various substituents and functional groups, chemists can generate libraries of compounds for screening against different biological targets.

Research has shown that derivatives of 6-oxopiperidine-2-carboxylic acid can exhibit interesting pharmacological properties. For example, five derivatives of 2-amino-adipic acid bearing a tetrazole substituent at the C5 position, which can be conceptually linked to the 6-oxopiperidine-2-carboxylate scaffold, have been synthesized and evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors. sigmaaldrich.com These compounds displayed selective antagonism towards NMDA receptors compared to AMPA receptors and were found to be devoid of neurotoxicity, with one analogue showing a higher affinity for synaptic NMDA receptors. sigmaaldrich.com This suggests that the 6-oxopiperidine-2-carboxylate core can serve as a valuable template for the design of new neuromodulatory agents.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthesis and evaluation of antimicrobial or antitubercular derivatives directly from the chemical compound This compound .

While the broader class of piperidine derivatives has been extensively studied for various pharmacological applications, including antimicrobial and antitubercular activities, research that specifically utilizes this compound as a starting scaffold for these purposes is not present in the surveyed results. The search did not yield any studies that would allow for the creation of content under the requested headings "Studies on Antimicrobial Activity of Derivatives" and "Evaluation of Antitubercular Potential of Derivatives" that is directly linked to this specific parent compound.

Therefore, it is not possible to generate the requested article as it would require fabricating information that does not appear to be publicly available in scientific literature.

Spectroscopic and Analytical Methodologies for Compound Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules. One- and two-dimensional NMR experiments provide data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would display characteristic signals for the ethyl ester group—a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region. The proton on the nitrogen (N-H) would likely appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons (the ester and the lactam amide). Additional signals would correspond to the methylene and methyl carbons of the ethyl group, and the four carbon atoms of the piperidine ring. General chemical shift ranges for such functional groups are well-established. wisc.edu For example, in related piperidine derivatives, the carbonyl carbons appear significantly downfield. rsc.org

Table 1: Predicted NMR Chemical Shift Regions for Ethyl 6-oxopiperidine-2-carboxylate (B1261032)

| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl (Ester) | -COO- | --- | 170-175 |

| Carbonyl (Amide) | -C(O)N- | --- | 165-170 |

| Ethyl Methylene | -OCH₂CH₃ | ~4.1 (quartet) | ~60 |

| Piperidine Methine | C2-H | ~4.0 (multiplet) | ~55-60 |

| Piperidine Methylene | C3-H₂, C4-H₂, C5-H₂ | 1.5-2.5 (multiplets) | 20-40 |

| Amide Proton | N-H | 7.5-8.5 (broad singlet) | --- |

| Ethyl Methyl | -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass with very high precision. For Ethyl 6-oxopiperidine-2-carboxylate, with the chemical formula C₈H₁₃NO₃, HRMS would be used to confirm the exact mass of its molecular ion. This technique is routinely used to verify the identity of newly synthesized compounds. rsc.org

The theoretical monoisotopic mass of C₈H₁₃NO₃ is 171.08954 Da. An HRMS experiment would aim to find a molecular ion peak (e.g., [M+H]⁺ at 172.09737 Da) that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental composition.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. If a suitable single crystal of this compound could be grown, this technique would precisely determine the bond lengths, bond angles, and the conformation of the piperidine ring.

While a crystal structure for the title compound was not found, a study on a related derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, used X-ray crystallography to confirm the cis configuration of the substituents on the piperidine ring. researchgate.net This demonstrates the power of the technique to resolve complex stereochemical questions in this class of molecules.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or different isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a final product. A typical analysis would involve injecting a solution of the compound onto a column (commonly a reverse-phase C18 column) and eluting it with a solvent mixture, such as acetonitrile (B52724) and water. A pure compound would ideally show a single peak in the resulting chromatogram. The purity of related starting materials, such as (S)-6-Oxo-2-piperidinecarboxylic acid, is often assessed by HPLC. sigmaaldrich.com

Furthermore, HPLC is a powerful tool for separating stereoisomers. In the synthesis of related substituted piperidine derivatives, HPLC methods have been developed specifically to separate the cis and trans diastereomers, which often exhibit different retention times. rsc.org Such a method would be crucial for isolating a specific isomer of this compound if a mixture were produced during synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the precise quantification of chemical compounds in complex mixtures. Its high selectivity and sensitivity make it particularly suitable for determining the concentration of specific molecules like this compound. The method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry.

The quantification of this compound using LC-MS/MS typically involves a reversed-phase chromatographic separation followed by electrospray ionization (ESI) and detection using Multiple Reaction Monitoring (MRM). ESI is the preferred ionization technique for moderately polar molecules containing heteroatoms, such as the nitrogen and oxygens in the target compound, with positive ion mode generally yielding a strong signal for molecules with basic sites like secondary amines. forensicrti.org

A hypothetical, yet representative, LC-MS/MS method for the quantification of this compound is detailed below, based on established principles for the analysis of similar piperidine derivatives and amino acid esters. nih.govnih.gov

Chromatographic Conditions

The separation of the analyte from the sample matrix is critical for accurate quantification. A reversed-phase C18 column is commonly employed for the retention of polar and non-polar compounds. youtube.comyoutube.com The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile or methanol (B129727), with an acidic modifier like formic acid. nih.gov The acid serves to protonate the analyte, which improves chromatographic peak shape and enhances the ionization efficiency in positive mode ESI. mdpi.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound while separating it from other matrix components. youtube.com

Table 1: Representative Chromatographic Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |

Mass Spectrometric Conditions

For quantification, the mass spectrometer is operated in the MRM mode. This involves selecting the protonated molecule of the analyte, [M+H]⁺, in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for specific product ions in the third quadrupole (Q3). forensicrti.org This process provides two levels of specificity, drastically reducing chemical noise and improving detection limits.

The molecular weight of this compound is 171.19 g/mol , resulting in a protonated precursor ion ([M+H]⁺) of m/z 172.2. Collision-induced dissociation (CID) of this precursor would likely result in characteristic fragment ions. For instance, a neutral loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group would produce a product ion at m/z 144.2. Another plausible fragmentation is the loss of the entire ethoxy group (C₂H₅O), leading to an acylium ion at m/z 127.2.

For robust quantification, two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier). forensicrti.org The use of a stable isotope-labeled internal standard (e.g., this compound-d₅, [M+H]⁺ at m/z 177.2) is the gold standard for correcting for matrix effects and variations in instrument response.

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |

| This compound | 172.2 | 144.2 | Quantifier |

| This compound | 172.2 | 127.2 | Qualifier |

| This compound-d₅ (IS) | 177.2 | 149.2 | Quantifier |

This LC-MS/MS methodology, when validated for linearity, accuracy, precision, and sensitivity, provides a reliable and robust tool for the quantitative determination of this compound in various sample matrices. The high selectivity of MRM ensures that the measurement is specific to the target analyte, even in the presence of structurally related compounds or complex biological components. nih.gov

Theoretical and Computational Studies of Ethyl 6 Oxopiperidine 2 Carboxylate

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of ethyl 6-oxopiperidine-2-carboxylate (B1261032). These methods model the behavior of electrons within the molecule, offering a detailed picture of its structure and chemical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For derivatives of the piperidine (B6355638) ring, DFT calculations are employed to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net In the case of ethyl 6-oxopiperidine-2-carboxylate, DFT calculations would likely be used to analyze the distribution of electron density, with a focus on the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atom within the lactam ring. researchgate.net The presence of electron-withdrawing groups, such as the nitro groups in some studied pyridine (B92270) derivatives, has been shown to significantly enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Reactivity Predictions and Mechanistic Insights

Quantum mechanical calculations provide valuable predictions about the reactivity of this compound. By calculating reactivity indices, such as Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in studies of 4-piperidone (B1582916) analogues, local reactivity indices have been used to understand the influence of substituents on the reactivity of α,β-unsaturated ketones towards nucleophiles. nih.gov Such analyses for this compound would likely indicate the carbonyl carbon as a primary electrophilic site.

Furthermore, computational methods are instrumental in elucidating reaction mechanisms. rsc.orgnumberanalytics.com For example, the study of the synthesis of pyrrolidinedione derivatives involved quantum chemical analysis of all reaction stages, including addition, rearrangement, and cyclization, revealing the energy barriers for each step. rsc.org A similar approach for reactions involving this compound could map out potential energy surfaces and identify transition states, providing a detailed understanding of the reaction kinetics and thermodynamics. numberanalytics.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of this compound over time. These techniques are crucial for understanding its behavior in different environments and its interactions with other molecules.

Conformational Analysis of the Piperidinone Ring

The piperidinone ring of this compound can adopt various conformations, which significantly influences its biological activity and physical properties. Conformational analysis of substituted piperidines has been successfully performed using molecular mechanics calculations. nih.gov These studies have shown that the conformational free energies of 4-substituted piperidines are very similar to their cyclohexane (B81311) analogues. nih.gov For this compound, the piperidinone ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, the presence of the ester group at the 2-position and the oxo group at the 6-position will influence the equilibrium between different chair and boat conformations. Computational studies on related heterocyclic systems have demonstrated the importance of considering such conformational flexibility. acs.org

Ligand-Receptor Interaction Hypotheses in Research Tools

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor. researchgate.netnih.gov

In the context of this compound, docking studies could be employed to generate hypotheses about its potential interactions with various biological targets. For example, studies on other piperidine derivatives have successfully used molecular docking to understand their binding to receptors like the δ-opioid receptor and the estrogen receptor. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. nih.govresearchgate.net For this compound, the carbonyl group and the ester moiety could potentially act as hydrogen bond acceptors, while the piperidinone ring itself could engage in hydrophobic interactions within a receptor's binding pocket. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for the detailed elucidation of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. rsc.orgnumberanalytics.com By modeling the reaction pathway, researchers can identify intermediates, transition states, and the energetic barriers that govern the reaction rate. numberanalytics.comrsc.org

For reactions involving this compound, computational methods like DFT can be used to explore potential mechanistic pathways. For instance, in the synthesis of related pyrrolidinedione derivatives, computational studies have detailed the energy profile of a multi-step reaction sequence. rsc.org Similarly, the mechanism of nucleophilic aromatic substitution on pyridine derivatives has been investigated using quantum mechanical calculations, which highlighted the role of electron-withdrawing groups in stabilizing the transition state. researchgate.netresearchgate.net These approaches could be applied to understand the synthesis and reactivity of this compound, providing a molecular-level understanding of the underlying chemical transformations.

Transition State Characterization and Energy Barrier Analysis

The formation of this compound via the intramolecular cyclization of a linear amino ester precursor, such as a derivative of aminopimelic acid, proceeds through a well-defined transition state. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the geometry and energetics of these fleeting structures.

For the intramolecular aminolysis of an ester, the reaction mechanism involves the nucleophilic attack of the amino group onto the carbonyl carbon of the ester. This process leads to a tetrahedral intermediate, which then collapses to form the cyclic amide (lactam) and releases an alcohol molecule. The transition state for the ring-closing step is the highest energy point on the reaction coordinate leading to the tetrahedral intermediate.

Studies on similar systems, such as the formation of γ-lactams (five-membered rings) and δ-lactams (six-membered rings) through enzymatic C-H amidation, have shown that the energy barriers for the formation of six-membered rings can be slightly higher than for five-membered rings. For instance, DFT calculations have indicated that the energy barrier for δ-lactam formation can be a few kcal/mol higher than for γ-lactam formation. This difference is attributed to the entropic and enthalpic factors associated with achieving the required cyclic transition state geometry.

Table 1: Hypothetical Energy Profile for this compound Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Linear Amino Ester) | 0.0 | Ground state of the open-chain precursor. |

| Transition State (TS) | 15-25 | The highest energy point during the C-N bond formation, characterized by an elongated C-N bond and a partially pyramidalized carbonyl carbon. |

| Tetrahedral Intermediate | 5-10 | A metastable intermediate where the nitrogen is fully bonded to the former carbonyl carbon. |

| Product (this compound + Ethanol) | -5 to -15 | The final, thermodynamically more stable cyclic product and the released alcohol. |

Note: The values in this table are illustrative and based on typical energy profiles for similar lactam formation reactions. Specific computational studies on this compound are needed for precise values.

The geometry of the transition state would exhibit a nitrogen atom approaching the ester's carbonyl carbon at a specific angle, often referred to as the Bürgi-Dunitz angle, which is typically around 107°. The bond lengths and angles of the forming piperidine ring would be distorted from their equilibrium values in the final product.

Intramolecular Catalysis Effects

The intramolecular nature of the cyclization to form this compound inherently involves a form of catalysis. The proximity of the reacting amino and ester groups, enforced by the molecular chain connecting them, significantly increases the effective molarity of the nucleophile, thereby accelerating the reaction compared to its intermolecular counterpart.

Further intramolecular catalytic effects can be envisaged, particularly the role of the carboxylate group itself or the involvement of solvent molecules in proton transfer steps. In the formation of the tetrahedral intermediate, a proton must be transferred from the attacking nitrogen atom. This proton transfer can be facilitated by the ester's carbonyl oxygen acting as a proton shuttle, a process that can be modeled computationally.

In some cases, the reaction can be subject to general acid or general base catalysis, where a proton is either donated to the ester's carbonyl oxygen to increase its electrophilicity or abstracted from the attacking amine to increase its nucleophilicity. In the absence of external catalysts, solvent molecules or even other parts of the reactant molecule can play these roles. Computational studies on the cyclization of other amino esters have shown that explicit solvent molecules can significantly lower the energy barrier by stabilizing charged intermediates and facilitating proton transfers through hydrogen-bonding networks.

The ethyl ester group itself can influence the reaction rate through electronic and steric effects. Electronically, the ethoxy group influences the electrophilicity of the carbonyl carbon. Sterically, the bulk of the ethyl group might affect the conformational preferences of the starting material and the transition state, which in turn can impact the activation energy of the cyclization.

Involvement in Biochemical Pathways and Metabolomic Research

Intermediary Role in Lysine (B10760008) Metabolic Pathways

While ethyl 6-oxopiperidine-2-carboxylate (B1261032) is an exogenous compound, its core structure, the 6-oxopiperidine-2-carboxylate moiety, is analogous to a critical intermediate in the catabolism of lysine. nih.govphysiology.org In mammals, lysine is primarily broken down through two main routes: the saccharopine pathway, which is predominant in tissues outside the brain, and the pipecolate pathway, which is the major route in the adult brain. nih.gov Both of these pathways converge at the formation of α-aminoadipate-δ-semialdehyde (AASA), which exists in a spontaneous, reversible equilibrium with its cyclized form, Δ1-piperideine-6-carboxylate (P6C). nih.govphysiology.org It is this P6C molecule that is the direct endogenous analog of the core structure of ethyl 6-oxopiperidine-2-carboxylate.

The formation of Δ1-piperideine-6-carboxylate (P6C) is a pivotal step in the saccharopine pathway, the main route for lysine degradation in most mammalian tissues. nih.govfamiliasga.com This process occurs within the mitochondria and is initiated by the bifunctional enzyme aminoadipate-semialdehyde synthase (AASS). wikipedia.orgmedlineplus.govmedlineplus.gov

Step 1: Formation of Saccharopine: The lysine-ketoglutarate reductase (LKR) domain of AASS catalyzes the condensation of L-lysine with α-ketoglutarate, consuming NADPH to form saccharopine. nih.govyoutube.com

Step 2: Formation of AASA/P6C: The saccharopine dehydrogenase (SDH) domain of AASS then oxidizes saccharopine, using NAD+ or NADP+, to yield L-glutamate and α-aminoadipate-δ-semialdehyde (AASA). nih.govfamiliasga.comyoutube.com AASA is unstable and spontaneously cyclizes to form the more stable Δ1-piperideine-6-carboxylate (P6C). nih.gov

The degradation of P6C continues the lysine catabolic pathway. The enzyme α-aminoadipic semialdehyde dehydrogenase (also known as ALDH7A1 or antiquitin) oxidizes P6C/AASA to α-aminoadipic acid (AAA). familiasga.comresearchgate.net This reaction is crucial, and its deficiency leads to the accumulation of P6C and AASA. researchgate.net Although direct enzymatic pathways for the formation of this compound from lysine are not part of central metabolism, ubiquitous cellular esterases could theoretically hydrolyze the ethyl ester to its carboxylate form, allowing it to enter the lysine degradation pathway.

Table 1: Key Enzymes in the Saccharopine Pathway Leading to and from Δ1-piperideine-6-carboxylate

| Enzyme | Gene | Function | Pathway Step |

| Aminoadipate-semialdehyde synthase (AASS) | AASS | A bifunctional enzyme with two domains. genecards.org | Steps 1 & 2 |

| Lysine-ketoglutarate reductase (LKR) domain | AASS | Condenses lysine and α-ketoglutarate to form saccharopine. nih.govyoutube.com | Step 1 |

| Saccharopine dehydrogenase (SDH) domain | AASS | Oxidizes saccharopine to α-aminoadipate-δ-semialdehyde (AASA). nih.govyoutube.com | Step 2 |

| α-Aminoadipic semialdehyde dehydrogenase (Antiquitin) | ALDH7A1 | Oxidizes AASA/P6C to α-aminoadipic acid. familiasga.comresearchgate.net | Step 3 |

The accumulation of intermediates in the lysine metabolic pathway is a hallmark of several inherited metabolic disorders. Deficiencies in the AASS enzyme, for example, lead to a condition called hyperlysinemia, characterized by elevated levels of lysine in the blood and urine. wikipedia.orgmedlineplus.gov More critically, a deficiency in the ALDH7A1 enzyme, which is responsible for the degradation of P6C, causes pyridoxine-dependent epilepsy (PDE). researchgate.net In individuals with PDE, the accumulation of P6C and its open-chain form, AASA, is a key diagnostic marker. researchgate.netnih.gov The buildup of these metabolites is believed to cause neurotoxicity by inactivating pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which is an essential cofactor for numerous enzymes in the brain. researchgate.net Studying the accumulation of these piperidine-carboxylate derivatives in biological fluids like urine is therefore central to the diagnosis and monitoring of such diseases. nih.gov

Metabolomic Profiling and Biomarker Discovery Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for identifying biomarkers associated with various diseases. Lysine degradation pathways are often implicated in metabolic disturbances, making their intermediates, including piperidine (B6355638) derivatives, subjects of interest in biomarker discovery research. nih.govfrontiersin.org For instance, alterations in lysine metabolism have been linked to conditions like type 2 diabetes and certain cancers. nih.gov

The accurate measurement of piperidine-carboxylate compounds and other lysine metabolites in complex biological samples like plasma, urine, and cerebrospinal fluid is essential for clinical diagnostics and research. nih.govsigmaaldrich.com Due to their chemical properties and typically low concentrations, sophisticated analytical techniques are required.

Mass Spectrometry (MS): Coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), MS is the gold standard for metabolite quantification. waters.comnih.gov LC-MS/MS methods are particularly powerful, offering high sensitivity and specificity for detecting molecules like P6C in urine. nih.govwaters.com

Sample Preparation: Before analysis, samples often require derivatization. This chemical modification process enhances the stability and volatility of the analytes for GC-MS or improves their ionization for LC-MS, leading to more reliable detection and quantification. mdpi.com

The development of robust and rapid analytical methods is an ongoing area of research, aiming to improve diagnostic accuracy and facilitate high-throughput screening for metabolic disorders. nih.govwaters.commdpi.com

Table 2: Analytical Techniques for Metabolite Quantification

| Technique | Principle | Application in Lysine Metabolite Analysis |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio after ionization and fragmentation. | Widely used for quantifying P6C, lysine, and other amino acids in urine and plasma due to its high sensitivity and specificity. nih.govwaters.com |

| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass-to-charge ratio. Often requires derivatization. | Used for analyzing various metabolites, including amino acid intermediates, after chemical modification to make them volatile. nih.gov |

| Fluorometric Assays | Utilizes enzymatic reactions that produce a fluorescent product, which is then measured. | Can be used for high-throughput screening of specific metabolites like lysine in various biological samples. sigmaaldrich.com |

Isotopic labeling is a powerful research technique used to trace the flow of atoms through metabolic pathways. nih.govyoutube.com By introducing molecules containing stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can follow their fate as they are converted into downstream metabolites. nih.govgoogle.com

In the context of lysine metabolism, experiments using ¹³C- or ¹⁵N-labeled lysine allow for the precise tracking of its catabolism. researchgate.net For example, by providing ¹⁵N-labeled lysine at either the alpha (α) or epsilon (ε) amino group, researchers have confirmed that the saccharopine pathway is the primary route for the body's production of P6C. researchgate.net This type of study is invaluable for understanding the dynamics of metabolic pathways (fluxomics), identifying which pathways are active under different conditions, and pinpointing the origin of accumulating metabolites in disease states. nih.govnih.gov

Integration within Global Metabolic Networks

The lysine degradation pathway does not operate in isolation; it is deeply integrated into the cell's central metabolic network. nih.gov A key point of integration is the use of α-ketoglutarate , a crucial intermediate of the tricarboxylic acid (TCA) cycle, to initiate lysine breakdown in the saccharopine pathway. youtube.comnih.gov The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce energy.

The end products of lysine catabolism also feed back into central metabolism. The breakdown of α-aminoadipic acid ultimately yields acetyl-CoA , which can then enter the TCA cycle for energy production or be used as a building block for the synthesis of fatty acids and cholesterol. physiology.orgwikipedia.org This intricate connection means that the rate of lysine degradation can both influence and be influenced by the energy status of the cell and the activity of other major metabolic pathways. researchgate.netresearchgate.net Computational models of global metabolic networks help to visualize and predict how changes in one pathway, such as a block in lysine degradation, can have far-reaching effects on the entire metabolic system of an organism. nih.govgenome.jp

Connections to Amino Acid and Keto Acid Metabolism

The primary metabolic significance of 6-oxopiperidine-2-carboxylic acid is its connection to the catabolism of the essential amino acid, lysine. nih.govmhmedical.com Lysine is degraded through two main pathways in mammals: the saccharopine pathway, which is predominant in most tissues, and the pipecolic acid pathway, which is more active in the brain. nih.gov Both of these pathways converge at the formation of α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). mhmedical.comnih.gov

In the metabolic disorder known as pyridoxine-dependent epilepsy (PDE), which is caused by a deficiency of the enzyme α-aminoadipic semialdehyde dehydrogenase (encoded by the ALDH7A1 gene), the breakdown of α-AASA is impaired. nih.govnih.gov This leads to the accumulation of α-AASA and P6C. Subsequently, 6-oxopiperidine-2-carboxylic acid is formed from an intermediate in this blocked pathway and its levels become significantly elevated in affected individuals. nih.govnih.gov Therefore, the presence and concentration of 6-oxopiperidine-2-carboxylic acid are directly linked to disruptions in the lysine degradation pathway.

The connection to keto acid metabolism is established through the intermediates of the lysine degradation pathway. For instance, the conversion of lysine to saccharopine involves α-ketoglutarate, a key intermediate in the citric acid cycle. nih.gov Furthermore, disruptions in the lysine pathway can lead to the accumulation of upstream metabolites that may influence other metabolic routes. For example, in some related disorders, elevated levels of 2-oxoadipic acid, a keto acid, are observed. mhmedical.com

| Metabolite | Pathway Connection | Associated Condition |

| 6-Oxopiperidine-2-carboxylic acid | Lysine Degradation | Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency) |

| α-Aminoadipic semialdehyde (α-AASA) | Lysine Degradation | Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency) |

| Δ¹-Piperideine-6-carboxylate (P6C) | Lysine Degradation | Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency) |

| Lysine | Amino Acid Metabolism | Precursor in the affected pathway |

| α-Ketoglutarate | Keto Acid Metabolism / Citric Acid Cycle | Involved in the initial steps of lysine breakdown |

Functional Enrichment Analysis in Metabolic Research

Metabolomic studies have been instrumental in identifying and understanding the role of 6-oxopiperidine-2-carboxylic acid as a biomarker for inborn errors of metabolism. mdpi.com Global metabolomics, an untargeted approach to measure a wide array of small molecules in a biological sample, has successfully identified elevated levels of 6-oxopiperidine-2-carboxylic acid in the plasma, urine, and cerebrospinal fluid of patients with ALDH7A1 deficiency. nih.govresearchgate.net

Functional enrichment analysis, including pathway analysis tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to elucidate the broader metabolic impact of the enzymatic defect leading to the accumulation of 6-oxopiperidine-2-carboxylic acid. frontiersin.org By analyzing the full spectrum of altered metabolites in ALDH7A1 deficiency, researchers can identify entire pathways that are significantly impacted.

In studies of ALDH7A1 deficiency, pathway analysis has confirmed that the "lysine degradation" pathway (KEGG ID: hsa00310) is the most significantly disturbed metabolic route. frontiersin.org This type of analysis provides a systems-level view of the metabolic dysregulation and reinforces the central role of 6-oxopiperidine-2-carboxylic acid and its precursors as key indicators of this pathway's disruption. These metabolomic approaches are crucial for diagnosing metabolic disorders and for monitoring the biochemical response to therapeutic interventions. researchgate.net

| Analysis Type | Key Findings | Implication |

| Global Metabolomics | Identification of elevated 6-oxopiperidine-2-carboxylic acid in patient samples. mdpi.comresearchgate.net | Established as a stable biomarker for ALDH7A1 deficiency. nih.gov |

| KEGG Pathway Analysis | Significant enrichment of metabolites in the "Lysine Degradation" pathway. frontiersin.org | Confirms the primary metabolic pathway affected and provides a basis for understanding the pathophysiology. |

| Targeted Metabolomics | Quantitative measurement of 6-oxopiperidine-2-carboxylic acid and related metabolites. | Used for disease diagnosis, monitoring, and assessing treatment efficacy. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 6-oxopiperidine-2-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as ethyl β-keto esters. Key factors include:

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve yield .

- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct minimization .

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl β-keto ester | ZnCl₂ | DMF | 75–85 |

| Ethyl γ-keto ester | None | THF | 50–60 |

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups) and ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves spirocyclic geometry and hydrogen bonding networks .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 201.1 .

Q. What protocols ensure stability and purity during storage and handling?

- Methodological Answer :

- Storage : Store at –20°C in amber vials to prevent photodegradation .

- Purity Assessment : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

- Handling : Use inert atmosphere (N₂/Ar) to avoid oxidation of the ketone group .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what experimental models validate these mechanisms?

- Methodological Answer :

- Metabolomics : In COVID-19 ARDS patients, serum levels correlate with SHC4 protein, suggesting roles in inflammation and coagulation .

- In Vitro Assays : Test kinase inhibition (e.g., FGFR pathways) using recombinant enzymes and ATP-competitive assays .

- Animal Models : Administer the compound in murine sepsis models to assess kidney-liver crosstalk .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Comparative Studies : Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

- Multi-Omics Integration : Combine proteomics (SHC4 levels) and metabolomics (6-oxopiperidine-2-carboxylate) to identify confounding variables .

- Dose-Response Curves : Validate activity thresholds using LC-MS quantification .

Q. What advanced computational methods predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding to SHC4 or coagulation factors (e.g., 1 μs simulations in GROMACS) .

- Docking Studies : Use AutoDock Vina to screen against kinase domains (PDB: 6XYZ) .

Q. How should researchers design experiments to assess degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions .

- Analytical Tools : LC-MS/MS identifies degradation products (e.g., piperidine ring-opening derivatives) .

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .

Safety and Ethical Considerations

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Neutralize with 10% NaOH before disposal in hazardous waste containers .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.